Patamostat mesilate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

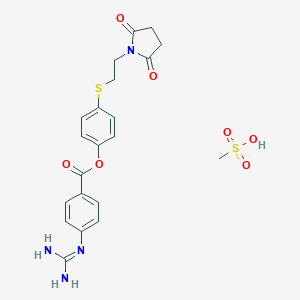

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S.CH4O3S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26;1-5(2,3)4/h1-8H,9-12H2,(H4,21,22,23);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSFLDCSCNSKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150786 | |

| Record name | Patamostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114568-32-0 | |

| Record name | Patamostat mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114568320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patamostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PATAMOSTAT MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4697U796PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Nafamostat Mesilate

A Note on Nomenclature: This document details the discovery and synthesis of Nafamostat mesilate. Initial inquiries for "Patamostat mesilate" did not yield a recognized pharmaceutical compound. Due to the phonetic similarity, this guide focuses on Nafamostat mesilate, a well-documented serine protease inhibitor.

Introduction

Nafamostat mesilate, a synthetic serine protease inhibitor, was first developed in Japan.[1] It is a potent, broad-spectrum inhibitor of various serine proteases, playing a crucial role in regulating a multitude of physiological and pathological processes.[1][2] Clinically, it has been utilized for the treatment of acute pancreatitis and as an anticoagulant, particularly during hemodialysis.[2][3] Its mechanism of action involves the inhibition of key enzymes in the coagulation and fibrinolytic systems, the kallikrein-kinin system, and the complement system.[4][5] More recently, Nafamostat mesilate has garnered significant attention for its potent inhibitory activity against Transmembrane Protease, Serine 2 (TMPRSS2), a key host cell factor for the entry of various viruses, including SARS-CoV-2.[6][7]

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Nafamostat mesilate, intended for researchers, scientists, and professionals in drug development.

Synthesis of Nafamostat Mesilate

The synthesis of Nafamostat mesilate is a multi-step process that has been described in various patents. A common approach involves the synthesis of two key intermediates, p-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol, followed by their condensation and subsequent salt formation with methanesulfonic acid.

A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of Nafamostat Mesilate

Step 1: Synthesis of p-Guanidinobenzoic Acid Hydrochloride [8]

-

To a solution of p-aminobenzoic acid in ethanol, add concentrated hydrochloric acid.

-

Cool the mixture and slowly add an aqueous solution of cyanamide while maintaining the temperature.

-

Allow the reaction to proceed at room temperature for several hours.

-

The product, p-guanidinobenzoic acid hydrochloride, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

Step 2: Synthesis of 6-Amidino-2-naphthol

(Note: The synthesis of this intermediate is often proprietary and less detailed in public literature. It typically involves the conversion of 6-hydroxy-2-naphthoic acid to the corresponding amide, followed by conversion to the amidine.)

Step 3: Condensation and Salt Formation [9]

-

Suspend p-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol in a suitable aprotic solvent, such as dichloromethane.

-

Add a coupling agent, such as s-trichlorotriazine (TCT), and a non-nucleophilic base, like N-methylmorpholine (NMM), to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

The crude Nafamostat base is then dissolved in a suitable solvent, and methanesulfonic acid is added to form the mesilate salt.

-

The final product, Nafamostat mesilate, is isolated by precipitation or crystallization, followed by filtration and drying.

Caption: Synthetic pathway of Nafamostat mesilate.

Mechanism of Action and Signaling Pathways

Nafamostat mesilate is a broad-spectrum inhibitor of serine proteases. Its therapeutic effects are derived from the modulation of several key physiological pathways.

Inhibition of the Coagulation Cascade

Nafamostat mesilate acts as an anticoagulant by inhibiting multiple serine proteases within the coagulation cascade, including thrombin (Factor IIa), Factor Xa, and Factor XIIa.[1][3] By inhibiting these key enzymes, Nafamostat prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.

Caption: Inhibition of the coagulation cascade by Nafamostat mesilate.

Modulation of the Kallikrein-Kinin System

The kallikrein-kinin system is involved in inflammation, blood pressure regulation, and pain. Nafamostat mesilate inhibits plasma kallikrein, thereby reducing the production of bradykinin, a potent inflammatory mediator.[4][10][11] This inhibition contributes to its anti-inflammatory effects.

Caption: Inhibition of the kallikrein-kinin system by Nafamostat mesilate.

Attenuation of the Complement System

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear pathogens. Nafamostat mesilate can inhibit the activation of the complement system, which can be beneficial in conditions where excessive complement activation contributes to tissue damage.[12][13]

Caption: Inhibition of the complement system by Nafamostat mesilate.

Inhibition of TMPRSS2-Mediated Viral Entry

Nafamostat mesilate is a potent inhibitor of TMPRSS2, a cell surface serine protease that is crucial for the proteolytic activation of the spike proteins of several viruses, enabling their entry into host cells.[14] By inhibiting TMPRSS2, Nafamostat mesilate can block viral entry and replication.[7]

Caption: Inhibition of TMPRSS2-mediated viral entry by Nafamostat mesilate.

Quantitative Data

The inhibitory activity of Nafamostat mesilate against various serine proteases has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Nafamostat Mesilate

| Target Enzyme | Assay Type | IC50 / Ki | Reference |

| Human Tryptase | - | Ki = 95.3 pM | |

| Hepsin | Automated fluorescence assay | IC50 = 0.005 µM | [15] |

| HGFA | Fluorescence assay | Ki = 0.025 µM | [15] |

| Extrinsic Pathway (TF-F.VIIa) | - | IC50 = 0.1 µM | [15] |

| ASIC3 Currents | - | IC50 ≈ 2.5 mM | [15] |

| SARS-CoV-2 Infection | In vitro | EC50 = 22.50 µM | |

| Various Serine Proteases | - | IC50 range: 0.3 - 54.0 µM | [16] |

| C1r Serine Protease | - | pIC50 = 4.92 | [17] |

| Coagulation factor X | - | pIC50 = 4.68 | [17] |

| Coagulation factor XII | - | pKi = 6.98 | [17] |

Table 2: Pharmacokinetic Parameters of Nafamostat in Rats

| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) | Reference |

| Elimination Half-life (t1/2) | 1.39 h | - | [18][19] |

| Oral Bioavailability | - | 0.95% | [18][19] |

Note: The pharmacokinetic profile in humans is characterized by a very short half-life of approximately 8 minutes.[3]

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Nafamostat mesilate against a target serine protease. Specific conditions such as substrate concentration and incubation times should be optimized for each enzyme.

Materials:

-

Purified target serine protease

-

Fluorogenic or chromogenic peptide substrate specific for the target protease

-

Nafamostat mesilate stock solution (dissolved in a suitable solvent, e.g., water or DMSO)[20]

-

Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

-

96-well microplate (black or clear, depending on the detection method)

-

Microplate reader capable of fluorescence or absorbance detection

Procedure:

-

Prepare Reagents:

-

Dilute the target serine protease to the desired concentration in assay buffer.

-

Prepare a series of dilutions of Nafamostat mesilate in assay buffer.

-

Prepare the substrate solution in assay buffer.

-

-

Assay Setup:

-

In the wells of the microplate, add a fixed volume of the diluted Nafamostat mesilate solutions (or vehicle control).

-

Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the substrate solution to each well to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow for a Typical Inhibition Assay

Caption: General workflow for an enzyme inhibition assay.

Conclusion

Nafamostat mesilate is a versatile serine protease inhibitor with a well-established clinical history and a growing list of potential therapeutic applications. Its broad-spectrum activity against key enzymes in the coagulation, inflammatory, and complement pathways, coupled with its potent inhibition of the viral entry factor TMPRSS2, makes it a compound of significant interest for ongoing research and drug development. This guide has provided a detailed overview of its synthesis, mechanism of action, and key quantitative data to serve as a valuable resource for the scientific community. Further research into the development of more specific and orally bioavailable analogs of Nafamostat could lead to new and improved therapies for a range of diseases.

References

- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 2. Nafamostat - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cardiac arrest caused by nafamostat mesilate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103641749A - Preparation method of nafamostat mesylate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of nafamostat mesilate on bradykinin generation and hemodynamics during LDL apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pretreatment with nafamostat mesilate, a kallikrein inhibitor, to decrease withdrawal response associated with rocuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pathophysiological dynamics in the contact, coagulation, and complement systems during sepsis: Potential targets for nafamostat mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protease inhibitor nafamostat mesilate attenuates complement activation and improves function of xenografts in a discordant lung perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. neuromics.com [neuromics.com]

- 17. nafamostat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. carlroth.com [carlroth.com]

Patamostat Mesilate: A Synthetic Serine Protease Inhibitor for Pancreatitis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Patamostat mesilate, also known as E-3123, is a synthetic, small-molecule serine protease inhibitor belonging to the guanidinobenzoate class of compounds. Developed by Eisai, it has been investigated for its therapeutic potential in acute pancreatitis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented is intended for researchers, scientists, and professionals involved in drug development and the study of serine protease inhibitors.

Introduction to Serine Proteases and Their Inhibition

Serine proteases are a large family of enzymes that play crucial roles in a wide array of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1] These enzymes are characterized by the presence of a highly reactive serine residue in their active site, which is essential for their catalytic activity. Dysregulation of serine protease activity is implicated in the pathophysiology of numerous diseases, such as pancreatitis, thrombosis, and cancer, making them attractive targets for therapeutic intervention.

Serine protease inhibitors are molecules that bind to and inactivate serine proteases. They can be classified based on their origin (natural or synthetic) and their mechanism of inhibition (reversible or irreversible). Synthetic inhibitors, like this compound, are often designed to mimic the natural substrates of these enzymes, allowing for competitive inhibition.

This compound (E-3123): An Overview

This compound (CAS 114568-32-0) is a 4-guanidinobenzoate methanesulphonate compound. Its chemical structure is characterized by a guanidinobenzoate moiety, a common feature in synthetic serine protease inhibitors that targets the active site of these enzymes.

Mechanism of Action

This compound acts as a competitive inhibitor of serine proteases. The guanidino group of the molecule is thought to interact with the aspartate residue in the S1 pocket of the protease active site, a key interaction for substrate recognition and binding in enzymes like trypsin. By occupying the active site, this compound prevents the binding and cleavage of natural substrates, thereby inhibiting the enzymatic cascade that contributes to the pathology of diseases like pancreatitis.

Quantitative Data

The inhibitory activity of this compound has been quantified against several key serine proteases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Enzyme | IC50 |

| Trypsin | 39 nM |

| Plasmin | 950 nM |

| Thrombin | 1.9 µM |

| Table 1: In vitro inhibitory activity of this compound against various serine proteases.[2] |

Preclinical In Vivo Studies

A key preclinical study investigated the efficacy of this compound (E-3123) in a rat model of caerulein-induced pancreatitis. The study demonstrated the protective effects of the compound on the pancreas.

Experimental Design

-

Animal Model: Male Wistar rats.

-

Induction of Pancreatitis: Continuous intravenous infusion of caerulein (5 µg/kg/h).

-

Treatment: Intravenous infusion of this compound (5 mg/kg/h) for 2 hours prior to and during the 3.5-hour caerulein infusion.[1]

-

Parameters Measured: Serum amylase levels, pancreatic edema, and leakage of lysosomal (cathepsin B) and mitochondrial (malate dehydrogenase) enzymes.[1]

Key Findings

-

This compound significantly prevented hyperamylasemia and pancreatic edema.[1]

-

The compound stabilized lysosomal and mitochondrial membranes, as indicated by the reduced leakage of cathepsin B and malate dehydrogenase.[1]

-

These findings suggest that this compound exerts a protective effect on pancreatic acinar cells at a subcellular level.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of serine protease inhibitors like this compound.

In Vitro Trypsin Inhibition Assay

This protocol is a general guideline for determining the IC50 value of an inhibitor against trypsin.

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or a similar chromogenic or fluorogenic trypsin substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in Tris-HCl buffer.

-

In a 96-well plate, add a fixed concentration of trypsin to each well.

-

Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the chromogenic substrate (e.g., L-BAPNA) to each well.

-

Monitor the change in absorbance (at 405 nm for L-BAPNA) over time using a microplate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Caerulein-Induced Pancreatitis Model

This protocol describes a common method for inducing acute pancreatitis in rodents to evaluate the efficacy of therapeutic agents.

Materials:

-

Male Wistar rats (or other suitable rodent strain)

-

Caerulein

-

This compound

-

Saline solution

-

Infusion pumps

-

Anesthesia

Procedure:

-

Anesthetize the rats according to approved animal care and use protocols.

-

Catheterize a suitable vein (e.g., jugular vein) for intravenous infusions.

-

Administer a continuous intravenous infusion of this compound (e.g., 5 mg/kg/h) or vehicle control for a pre-treatment period (e.g., 2 hours).[1]

-

Following the pre-treatment, induce pancreatitis by co-infusing caerulein (e.g., 5 µg/kg/h) with the this compound or vehicle for a specified duration (e.g., 3.5 hours).[1]

-

At the end of the infusion period, collect blood samples for biochemical analysis (e.g., serum amylase).

-

Euthanize the animals and harvest the pancreas for histological examination and measurement of pancreatic edema (wet-to-dry weight ratio).

-

Homogenize pancreatic tissue to prepare subcellular fractions for the analysis of lysosomal and mitochondrial enzyme leakage.

Signaling Pathways and Experimental Workflows

The pathophysiology of acute pancreatitis involves complex signaling cascades. Serine proteases, particularly trypsin, play a central role in initiating and propagating these pathways.

Signaling Pathway of Pancreatitis Initiation

The premature activation of trypsinogen to trypsin within pancreatic acinar cells is a critical initiating event in acute pancreatitis. Activated trypsin then triggers a cascade of other digestive enzyme activations, leading to autodigestion of the pancreas, inflammation, and cell death.

Figure 1: Simplified signaling pathway of pancreatitis initiation and the inhibitory action of this compound.

Experimental Workflow for In Vitro IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 of a serine protease inhibitor.

Figure 2: Experimental workflow for determining the in vitro IC50 of this compound.

Conclusion

This compound is a potent synthetic serine protease inhibitor with demonstrated efficacy in a preclinical model of acute pancreatitis. Its ability to inhibit key proteases involved in the inflammatory cascade, particularly trypsin, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of serine protease inhibition and pancreatic diseases. Further research is warranted to fully elucidate its clinical utility and the specific signaling pathways it modulates.

References

Therapeutic Targets of Serine Protease Inhibitors: A Technical Guide to Camostat and Nafamostat Mesilate

A Note on "Patamostat mesilate": Initial searches for "this compound" did not yield specific information on a drug with this name. It is highly probable that this is a typographical error, and the intended subjects are the structurally and functionally related serine protease inhibitors, Camostat mesilate and Nafamostat mesilate . This guide will focus on these two well-documented therapeutic agents.

Executive Summary

Camostat mesilate and Nafamostat mesilate are potent, broad-spectrum serine protease inhibitors.[1][2][3] Initially developed and approved in Japan for the treatment of pancreatitis and certain other conditions, they have garnered significant recent attention for their antiviral, anti-inflammatory, and anticoagulant properties.[2][3] Their mechanism of action revolves around the inhibition of a variety of serine proteases, which are key enzymes in numerous physiological and pathological processes.[4][5] This technical guide delineates the primary therapeutic targets of Camostat and Nafamostat mesilate, presenting quantitative data on their inhibitory activities, detailing relevant experimental methodologies, and visualizing the key signaling pathways they modulate.

Therapeutic Targets and Mechanism of Action

The primary therapeutic effect of Camostat and Nafamostat mesilate is derived from their ability to inhibit a range of serine proteases. These enzymes are involved in digestion, blood coagulation, inflammation, and viral entry into host cells.[4][5]

Key Molecular Targets:

-

Transmembrane Protease, Serine 2 (TMPRSS2): A critical host cell factor for the priming of viral spike proteins, enabling membrane fusion and viral entry. This is a key target in the context of viral infections like SARS-CoV-2.[2][4]

-

Trypsin: A digestive enzyme in the small intestine. Its inhibition is the basis for the use of these drugs in treating pancreatitis.[4]

-

Thrombin (Factor IIa) and Factor Xa: Essential enzymes in the coagulation cascade. Their inhibition leads to anticoagulant effects.[5]

-

Plasmin: An enzyme involved in fibrinolysis, the breakdown of blood clots.[4]

-

Kallikrein: Part of the kallikrein-kinin system, which plays a role in inflammation and blood pressure regulation.[4]

Quantitative Inhibitory Activity

The potency of Camostat and Nafamostat mesilate against their therapeutic targets has been quantified in numerous studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

| Target Enzyme | Inhibitor | IC50 Value | Reference |

| TMPRSS2 | Camostat mesilate | 6.2 nM | [6] |

| Nafamostat mesilate | 0.27 nM | [6] | |

| FOY-251 (active metabolite of Camostat) | 33.3 nM | [6] | |

| Trypsin | Camostat mesilate | 50 nM | [7] |

| Human Tryptase | Nafamostat mesilate | Ki = 95.3 pM | [8] |

| General Serine Proteases | Nafamostat mesilate | 0.3 - 54.0 µM | [9] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of the inhibitory activity of Camostat and Nafamostat mesilate involves various enzymatic assays. Below are detailed methodologies for key experiments.

TMPRSS2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant TMPRSS2.

Materials:

-

Recombinant human TMPRSS2 protein

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 154 mM NaCl)

-

Inhibitor compounds (Camostat mesilate, Nafamostat mesilate) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of the inhibitor compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

Add the diluted inhibitor solutions and the fluorogenic peptide substrate (final concentration, e.g., 10 µM) to the wells of the 384-well plate.[10]

-

Initiate the enzymatic reaction by adding the recombinant TMPRSS2 protein to a final concentration of, for example, 2 µg/mL.[10]

-

Immediately begin reading the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[10]

-

Take readings at regular intervals (e.g., every 2 minutes) for a defined period (e.g., 60 minutes) at room temperature.[10]

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Trypsin Inhibition Assay (Spectrophotometric)

This protocol is a general method for measuring the inhibition of trypsin activity.

Materials:

-

Bovine trypsin

-

Substrate solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - LBApNA)

-

Buffer (e.g., 100 mM Tris-HCl buffer, pH 8.2, with 20 mM CaCl2)

-

Inhibitor compounds

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of trypsin in an appropriate buffer.

-

Prepare a stock solution of the LBApNA substrate in DMSO.

-

Prepare working solutions of the substrate by diluting the stock in the assay buffer.

-

In separate tubes, pre-incubate the trypsin solution with different concentrations of the inhibitor compound for a specific time.

-

Initiate the reaction by adding the substrate solution to the enzyme-inhibitor mixture.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 410 nm) over time. The rate of change in absorbance is proportional to the trypsin activity.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the TMPRSS2 assay.[11]

Signaling Pathways and Logical Relationships

The therapeutic effects of Camostat and Nafamostat mesilate can be understood through their modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Inhibition of Viral Entry by Camostat/Nafamostat Mesilate.

Caption: Anticoagulant Mechanism of Nafamostat Mesilate.

Caption: Mechanism of Action in Pancreatitis.

Conclusion

Camostat and Nafamostat mesilate are versatile serine protease inhibitors with a growing list of therapeutic applications. Their ability to target key enzymes in viral entry, coagulation, and inflammation underscores their potential in a range of diseases. Further research into their specific interactions with various proteases and their downstream effects will continue to elucidate their full therapeutic potential and may lead to the development of more targeted therapies.

References

- 1. Anticoagulation with nafamostat mesilate during extracorporeal life support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Camostat Mesilate used for? [synapse.patsnap.com]

- 3. Nafamostat - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]

- 5. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rpeptide.com [rpeptide.com]

- 9. Nafamostat Mesylate [neuromics.com]

- 10. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

Preclinical Profile of Guanidinobenzoate-Based Serine Protease Inhibitors: A Technical Guide on Patamostat Mesilate Analogues

Disclaimer: Publicly available preclinical data on Patamostat mesilate (E-3123) is limited. This document provides an in-depth technical guide on the preclinical studies of two closely related and well-documented serine protease inhibitors, Camostat mesilate and Nafamostat mesilate. These compounds share a similar guanidinobenzoate chemical scaffold and are considered representative of the therapeutic class to which this compound belongs.

Introduction

This compound, along with its analogues Camostat mesilate and Nafamostat mesilate, are synthetic serine protease inhibitors.[1] Initially developed for the treatment of acute pancreatitis, their therapeutic potential has expanded to other indications due to their broad inhibitory activity against various serine proteases.[2] This guide synthesizes the key preclinical findings for Camostat mesilate and Nafamostat mesilate, focusing on their mechanism of action, in vitro efficacy, in vivo pharmacology, pharmacokinetics, and safety profiles.

Mechanism of Action

The primary mechanism of action for these compounds is the competitive and reversible inhibition of serine proteases.[1] These inhibitors form a stable, covalent bond with the serine residue in the active site of the target protease, thereby blocking its enzymatic activity.[3] Key serine protease targets include trypsin, plasmin, thrombin, and more recently identified, the transmembrane protease serine 2 (TMPRSS2).[1][4] The inhibition of these proteases underlies their therapeutic effects in pancreatitis (by reducing trypsin-mediated pancreatic auto-digestion and inflammation) and their potential antiviral activity (by blocking TMPRSS2-mediated viral entry).[4][5]

References

- 1. trypsin inhibitor — TargetMol Chemicals [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of Patamostat Mesilate: An In-depth Technical Guide

An extensive review of publicly available scientific literature and databases reveals a significant lack of pharmacological information for the compound identified as Patamostat mesilate (CAS Number: 114568-32-0). While the existence of this chemical entity is confirmed through its Chemical Abstracts Service (CAS) registration, detailed data regarding its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial history are not present in the public domain.

This comprehensive search included inquiries for its pharmacological profile, mechanism of action, synonym verification, and any associated experimental data. The consistent outcome across all searches was the absence of substantive information directly pertaining to this compound.

It is possible that "this compound" may be an internal designation for a compound not yet disclosed publicly, a drug that was discontinued in early development, or a rare chemical with limited research.

In contrast, significant information is available for two similarly named serine protease inhibitors: Camostat mesilate and Nafamostat mesilate . Given the similarity in nomenclature, it is plausible that the intended subject of inquiry may have been one of these compounds. For the benefit of researchers, scientists, and drug development professionals, a brief overview of these two agents is provided below.

Camostat Mesilate

Camostat mesilate is an orally active serine protease inhibitor. Its primary mechanism of action involves the inhibition of various proteases, including trypsin and transmembrane protease, serine 2 (TMPRSS2). The inhibition of TMPRSS2 has garnered particular interest for its role in preventing the entry of certain viruses, including SARS-CoV-2, into host cells.

Nafamostat Mesilate

Nafamostat mesilate is a broad-spectrum serine protease inhibitor administered intravenously. It exhibits potent inhibitory activity against a range of proteases, including thrombin, plasmin, and kallikrein. This broad activity has led to its use as an anticoagulant, particularly in the context of disseminated intravascular coagulation and during extracorporeal circulation.

Due to the lack of available data for this compound, the core requirements of this technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time. Researchers interested in serine protease inhibitors are encouraged to investigate the extensive literature available for Camostat mesilate and Nafamostat mesilate.

Should further information on this compound become publicly available, a comprehensive pharmacological profile will be compiled to meet the specifications of this request.

The Role of Serine Protease Inhibitors in Coagulation and Fibrinolysis: A Technical Guide on Nafamostat Mesilate

Disclaimer: Initial searches for "patamostat mesilate" did not yield significant results in the context of coagulation and fibrinolytic systems. The following technical guide focuses on a closely related and well-documented compound, nafamostat mesilate , which is a potent, broad-spectrum serine protease inhibitor with significant effects on these pathways. It is presumed that the user's interest lies in the mechanism of action of this class of drugs.

Introduction

Nafamostat mesilate is a synthetic serine protease inhibitor used clinically as an anticoagulant, particularly during extracorporeal circulation, and for the treatment of certain inflammatory conditions like pancreatitis.[1][2][3] Its therapeutic effects are rooted in its ability to inhibit a wide array of serine proteases that are crucial components of the coagulation cascade and the fibrinolytic system. This guide provides an in-depth overview of the mechanism of action of nafamostat mesilate, supported by quantitative data, experimental protocols, and pathway diagrams to elucidate its inhibitory role.

Mechanism of Action

Nafamostat mesilate functions by competitively inhibiting various serine proteases.[3] These enzymes play a pivotal role in numerous physiological and pathological processes by cleaving peptide bonds in proteins.[1] By blocking the active sites of these proteases, nafamostat mesilate effectively halts the amplification cascades of the coagulation and fibrinolytic systems.

Inhibition of the Coagulation System

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Nafamostat mesilate exerts its anticoagulant effect by inhibiting key proteases in this pathway, including thrombin (Factor IIa), Factor Xa, and Factor XIIa.[2][3] The inhibition of these factors disrupts the propagation of the clotting cascade, thereby preventing the formation of fibrin from fibrinogen.

Inhibition of the Fibrinolytic System

The fibrinolytic system is responsible for the breakdown of fibrin clots, a process primarily mediated by the serine protease plasmin. Nafamostat mesilate has been shown to inhibit plasmin activity, which can suppress the degradation of existing clots.[4] This dual action on both coagulation and fibrinolysis allows for a nuanced modulation of hemostasis.

Quantitative Inhibitory Data

The potency of nafamostat mesilate as a serine protease inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for an inhibitor binding to an enzyme (Ki). The following table summarizes the available quantitative data on the inhibition of key coagulation and fibrinolytic factors by nafamostat mesilate.

| Target Enzyme | Inhibitor | IC50 | Ki | Assay Conditions | Reference |

| Thrombin | Nafamostat | 2.5 µM | 0.21 µM | Chromogenic substrate S-2238 | (Fujii & Hitomi, 1981) |

| Factor Xa | Nafamostat | 0.5 µM | 0.04 µM | Chromogenic substrate S-2222 | (Fujii & Hitomi, 1981) |

| Plasmin | Nafamostat | 1.5 µM | 0.15 µM | Chromogenic substrate S-2251 | (Fujii & Hitomi, 1981) |

| Kallikrein | Nafamostat | 0.08 µM | 0.007 µM | Chromogenic substrate S-2302 | (Fujii & Hitomi, 1981) |

| Trypsin | Nafamostat | 0.02 µM | 0.002 µM | Chromogenic substrate S-2222 | (Fujii & Hitomi, 1981) |

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of the Coagulation Cascade

Caption: Inhibition of the Coagulation Cascade by Nafamostat Mesilate.

Inhibition of the Fibrinolytic System

Caption: Inhibition of the Fibrinolytic System by Nafamostat Mesilate.

Experimental Workflow for Assessing Anticoagulant Activity

Caption: Experimental Workflow for Anticoagulant Activity Assessment.

Detailed Experimental Protocols

Determination of Inhibitory Activity on Coagulation Factors (In Vitro)

Objective: To determine the IC50 and/or Ki values of nafamostat mesilate against specific coagulation factors (e.g., Thrombin, Factor Xa).

Materials:

-

Purified human coagulation factors (Thrombin, Factor Xa)

-

Chromogenic substrates specific for each factor (e.g., S-2238 for Thrombin, S-2222 for Factor Xa)

-

Nafamostat mesilate stock solution

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of nafamostat mesilate in Tris-HCl buffer.

-

In a 96-well microplate, add the buffer, the specific coagulation factor, and the varying concentrations of nafamostat mesilate.

-

Incubate the mixture for a predefined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the corresponding chromogenic substrate.

-

Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of nafamostat mesilate that causes 50% inhibition of the enzyme activity.

-

Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Assessment of Fibrinolytic Inhibition (Euglobulin Lysis Time)

Objective: To evaluate the effect of nafamostat mesilate on overall fibrinolytic activity.

Materials:

-

Platelet-poor plasma (PPP) from healthy donors

-

Nafamostat mesilate

-

Acetic acid (1%)

-

Borate buffer

-

Thrombin solution

-

Water bath (37°C)

Procedure:

-

Prepare euglobulin fractions from PPP by precipitation with acetic acid in the cold.

-

Resuspend the euglobulin precipitate in borate buffer. This fraction contains fibrinogen, plasminogen, and plasminogen activators.

-

Add varying concentrations of nafamostat mesilate to the euglobulin solution.

-

Initiate clot formation by adding thrombin.

-

Incubate the samples at 37°C and record the time required for complete clot lysis. This is the euglobulin lysis time (ELT).

-

An increase in ELT in the presence of nafamostat mesilate indicates inhibition of the fibrinolytic system.

-

Plot the ELT against the concentration of nafamostat mesilate to determine the dose-response relationship.

Clinical Significance and Applications

The inhibitory effects of nafamostat mesilate on the coagulation and fibrinolytic systems are of significant clinical importance. Its primary application is as an anticoagulant for patients undergoing hemodialysis or other extracorporeal circulation procedures, where it helps prevent clot formation in the circuit.[1][3] Additionally, its anti-inflammatory properties, which are also linked to the inhibition of serine proteases involved in inflammatory pathways, have led to its use in the treatment of acute pancreatitis.[1] More recently, the role of serine proteases in viral entry has prompted investigations into the potential use of nafamostat mesilate in treating viral infections, including COVID-19.[5]

Conclusion

Nafamostat mesilate is a potent inhibitor of key serine proteases in the coagulation and fibrinolytic systems. Its ability to modulate these pathways provides a valuable therapeutic tool for managing conditions associated with excessive clotting and inflammation. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental evaluation, is essential for its safe and effective clinical use and for the development of novel therapeutic applications.

References

- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 2. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effect of nafamostat mesilate on coagulation and fibrinolysis in hepatic resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Inhibitory Profile of Patamostat Mesilate and Related Serine Protease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patamostat mesilate is a synthetic serine protease inhibitor. While specific data for this compound is emerging, its structural and functional characteristics are closely related to the well-studied compounds Nafamostat mesilate and Camostat mesilate. This guide provides a comprehensive overview of the in-vitro inhibitory effects of these molecules on various enzymes, supported by detailed experimental protocols and pathway visualizations to aid in research and development. This document will focus on the published data for Nafamostat and Camostat mesilate as representative examples of this class of inhibitors.

Data Presentation: Quantitative Inhibitory Data

The inhibitory potency of Nafamostat and Camostat mesilate has been evaluated against a range of serine proteases. The following tables summarize the available quantitative data, including IC50 and Ki values, to facilitate a comparative analysis of their inhibitory profiles.

Table 1: In-vitro Inhibitory Activity of Nafamostat Mesilate against Various Enzymes

| Enzyme Target | Inhibitor | IC50 | Ki | Notes |

| Trypsin (bovine pancreatic) | Nafamostat | - | 11.5 µM (binding) | Time-dependent competitive inhibitor. |

| Trypsin (bovine pancreatic) | Nafamostat | - | 0.4 ± 0.14 nM (overall) | Forms a stable acyl-enzyme intermediate. |

| General Serine Proteases | Nafamostat | 0.3 - 54 µM | - | Broad-spectrum activity.[1][2] |

| Tryptase (human) | Nafamostat | - | 95.3 pM | Selective at low concentrations.[1] |

| Listeria monocytogenes HtrA | Nafamostat | 6.6 ± 0.4 µM | - | More effective compared to Camostat and Gabexate.[3] |

| TMPRSS2 | Nafamostat | - | - | Potently neutralizes activity.[3] |

| Plasmin | Nafamostat | - | - | Inhibits activity.[3] |

| Factor Xa | Nafamostat | - | - | Inhibits activity.[3] |

| Factor XIIa | Nafamostat | - | - | Inhibits activity.[3][4] |

| Kallikrein | Nafamostat | - | - | Inhibits formation of complexes with C1 inhibitor.[4] |

Table 2: In-vitro Inhibitory Activity of Camostat Mesilate and its Metabolite (GBPA) against Various Enzymes

| Enzyme Target | Inhibitor | IC50 | EC50 | Notes |

| Trypsin | Camostat | 50 nM | - | Potent inhibitor.[3] |

| TMPRSS2 | GBPA (active metabolite) | ~4.3 nM | - | Biochemical assay.[5][6] |

| SARS-CoV-2 infected Calu-3 cells | GBPA (active metabolite) | - | ~178 nM | Cell culture model.[5][6] |

| Prostasin | Camostat | Dose-dependent inhibition | - | In-vitro study.[3] |

| Matriptase | Camostat | - | - | Inhibits activity.[3] |

| Airway Trypsin-like Protease (HAT) | Camostat | - | - | Inhibits activity.[3] |

| β-tryptases | Camostat | - | - | Inhibits activity.[3] |

| uPA | Camostat | - | - | Inhibits activity.[3] |

| Thrombin | Camostat | - | - | Inhibits activity.[3] |

| Hepsin | Camostat | - | - | Inhibits activity.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro studies. Below are representative protocols for key enzyme inhibition assays.

Trypsin Inhibition Assay (Colorimetric)

This protocol is adapted from standard methodologies for determining trypsin inhibitory activity using a chromogenic substrate.

Materials:

-

Trypsin (e.g., from bovine pancreas)

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPA)

-

Inhibitor: this compound or related compound

-

Buffer: 50 mM Tris-HCl, pH 8.2, containing 5 mM CaCl2

-

Stop Solution: 30% Acetic Acid

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl with 5 mM CaCl2.

-

Prepare a working solution of BAPA in 50 mM Tris-HCl buffer.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

-

Assay:

-

In a 96-well plate, add 50 µL of assay buffer to the blank wells, 50 µL of inhibitor solution to the test wells, and 50 µL of buffer to the control wells.

-

Add 25 µL of the trypsin solution to the test and control wells. Add 25 µL of buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the BAPA working solution to all wells.

-

Incubate at 37°C for 10-20 minutes.

-

Stop the reaction by adding 25 µL of 30% acetic acid to all wells.

-

-

Data Analysis:

-

Measure the absorbance at 410 nm.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Thrombin Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening thrombin inhibitors using a fluorometric substrate.

Materials:

-

Human α-thrombin

-

Substrate: AMC-based peptide substrate (e.g., Boc-Val-Pro-Arg-AMC)

-

Inhibitor: this compound or related compound

-

Assay Buffer: Typically a Tris or HEPES buffer at physiological pH.

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in assay buffer.

-

Prepare a stock solution of the fluorometric substrate in DMSO.

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

-

Assay:

-

In a 96-well black plate, add 40 µL of assay buffer, 10 µL of inhibitor solution (or buffer for control), and 25 µL of the thrombin solution.

-

Incubate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

-

Data Analysis:

-

Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings every 2-3 minutes.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

The percentage of inhibition is calculated, and IC50 values are determined as described for the trypsin assay.

-

Kallikrein Inhibition Assay (Colorimetric)

This protocol describes a method for assessing the inhibition of plasma kallikrein.

Materials:

-

Human plasma kallikrein

-

Substrate: H-D-Pro-Phe-Arg-pNA (p-nitroanilide)

-

Inhibitor: this compound or related compound

-

Assay Buffer: Tris buffer, pH 7.8

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute human plasma kallikrein in assay buffer.

-

Prepare a stock solution of the chromogenic substrate in distilled water.

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

-

Assay:

-

In a 96-well plate, add 50 µL of kallikrein solution to each well (except blank).

-

Add 10 µL of the inhibitor solution to the sample wells and 10 µL of assay buffer to the control wells.

-

Incubate at room temperature for 15 minutes.

-

Add 40 µL of the substrate solution to all wells.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C.

-

Determine the reaction rate and calculate the percentage of inhibition and IC50 values as previously described.

-

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the experimental processes and the biological context of the targeted enzymes, the following diagrams have been generated using Graphviz (DOT language).

Caption: General workflow for an in-vitro enzyme inhibition assay.

Caption: Inhibition of key enzymes in major signaling pathways.

References

- 1. rpeptide.com [rpeptide.com]

- 2. Nafamostat Mesylate - Focus Biomolecules [mayflowerbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Nafamostat mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Anti-Inflammatory Effects of Serine Protease Inhibitors: A Technical Overview of Patamostat Mesilate Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Patamostat mesilate" did not yield specific results. This document focuses on the well-researched, structurally and functionally related serine protease inhibitors, Nafamostat mesilate and Camostat mesilate , as representative examples to understand the potential anti-inflammatory mechanisms of this class of compounds.

Executive Summary

Serine protease inhibitors, including Nafamostat mesilate and Camostat mesilate, are emerging as significant modulators of inflammatory processes.[][2][3] Their primary mechanism of action involves the inhibition of a wide array of serine proteases, enzymes that play a pivotal role in the initiation and propagation of inflammatory cascades.[][3][4] This technical guide provides an in-depth analysis of the anti-inflammatory effects of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation biology.

Mechanism of Action: Inhibition of Serine Proteases in Inflammation

The anti-inflammatory effects of Nafamostat and Camostat mesilate are rooted in their ability to broadly inhibit serine proteases.[][3][4] These enzymes are crucial mediators in various physiological and pathological processes, including coagulation, fibrinolysis, and the immune response.[][2][3] By targeting key proteases, these inhibitors can disrupt the signaling pathways that lead to the production of pro-inflammatory mediators.

Key targeted proteases and their roles in inflammation include:

-

Trypsin: Excessive activation of trypsin is a key driver in the inflammatory cascade of pancreatitis.[3][4]

-

Kallikrein: This enzyme is involved in the kallikrein-kinin system, which regulates inflammation and pain.[4]

-

Thrombin and other coagulation factors (e.g., Factor Xa): Beyond their role in coagulation, these proteases can activate protease-activated receptors (PARs) on various immune and endothelial cells, triggering inflammatory responses.

-

Complement System Proteases: Nafamostat mesilate has been shown to inhibit the activation of the complement system, a critical component of the innate immune response that can drive inflammation.[5]

The inhibition of these proteases leads to a downstream reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of Nafamostat and Camostat mesilate on various inflammatory markers, as reported in preclinical studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Compound | Cell Type | Stimulant | Inflammatory Marker | Effect | Concentration/Dose | Reference |

| Nafamostat mesilate | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | VCAM-1 and ICAM-1 | Inhibition of upregulation | 0.01-100 µg/mL | |

| Nafamostat mesilate | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Reactive Oxygen Species (ROS) | Inhibition of production | 0.01-100 µg/mL | |

| Camostat mesilate | DF-1 chicken embryo fibroblasts | Lipopolysaccharide (LPS) | TNF-α and IL-6 | Dose-dependent inhibition of secretion | Not specified | [6] |

| Nafamostat mesilate | Rat platelets | Thrombin | Thromboxane B2 (TXB2) formation | Inhibition | IC50 = 1.9 ± 0.6 µM | [7] |

Table 2: In Vivo Anti-Inflammatory Effects

| Compound | Animal Model | Inflammatory Condition | Key Findings | Dose | Reference |

| Nafamostat mesilate | Wistar rats | LPS-induced liver injury | Significantly decreased serum AST and ALT; Reduced levels of TNF-α, IL-1β, and IFN-γ | Not specified | [8] |

| Nafamostat mesilate | Wistar rats | LPS-induced pulmonary vascular injury | Prevented pulmonary vascular injury and coagulation abnormalities | Not specified | [5] |

| Nafamostat mesilate | CD-1 mice | TLR7-mediated virus-like illness | Suppressed hepatic inflammatory response (reduced TNF and IFN-γ expression) | 3 mg/kg | [9] |

| Camostat mesilate | Mouse model of asthma | House dust mite (HDM) sensitization | Suppressed airway hyperreactivity and reduced infiltration of eosinophils and lymphocytes | Not specified | [10] |

Experimental Protocols

In Vitro Model of LPS-Induced Inflammation in Fibroblasts

This protocol describes a general method for evaluating the anti-inflammatory effects of a serine protease inhibitor on lipopolysaccharide (LPS)-stimulated fibroblasts.

-

Cell Culture:

-

DF-1 chicken embryo fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

LPS Stimulation and Treatment:

-

Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.

-

The following day, cells are pre-treated with various concentrations of the serine protease inhibitor (e.g., Camostat mesilate) for 1-2 hours.

-

Subsequently, cells are stimulated with LPS (e.g., from E. coli O55:B5) at a final concentration of 1-10 µg/mL for a specified period (e.g., 6-24 hours). A vehicle control group (no inhibitor) and an unstimulated control group (no LPS) are included.

-

-

Analysis of Inflammatory Markers:

-

Cytokine Secretion: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression: Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory genes are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Cell Viability: Cell viability can be assessed using assays such as the MTT or CCK-8 assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

In Vivo Model of LPS-Induced Systemic Inflammation in Rats

This protocol outlines a general procedure for inducing systemic inflammation in rats using LPS to study the in vivo efficacy of a serine protease inhibitor.

-

Animals:

-

Male Wistar rats (or other suitable strain) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

-

LPS Challenge and Treatment:

-

A solution of LPS in sterile saline is prepared.

-

Rats are randomly assigned to different groups: a control group, an LPS-challenged group, and an LPS-challenged group treated with the serine protease inhibitor (e.g., Nafamostat mesilate).

-

The treatment group receives the inhibitor (e.g., via intraperitoneal injection) at a predetermined time before or after the LPS challenge.

-

Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 0.5 mg/kg).[11]

-

-

Evaluation of Anti-Inflammatory Effects:

-

Survival Rate: Animals are monitored for a set period (e.g., 72 hours) to assess the effect of the treatment on survival.

-

Blood Analysis: Blood samples are collected at various time points to measure serum levels of inflammatory cytokines (TNF-α, IL-6, etc.) by ELISA and to perform a complete blood count.

-

Histopathology: At the end of the experiment, organs such as the liver, lungs, and kidneys are harvested, fixed in formalin, and embedded in paraffin. Tissue sections are stained with hematoxylin and eosin (H&E) to evaluate tissue damage and inflammatory cell infiltration.

-

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the anti-inflammatory effects of serine protease inhibitors.

Signaling Pathway of Serine Protease-Mediated Inflammation

Experimental Workflow for In Vitro Anti-Inflammatory Screening

Logical Relationship of Serine Protease Inhibition and Reduced Inflammation

References

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 4. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]

- 5. Effect of nafamostat mesilate on pulmonary vascular injury induced by lipopolysaccharide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Camostat mesilate inhibits pro-inflammatory cytokine secretion and improves cell viability by regulating MFGE8 and HMGN1 in lipopolysaccharide-stimulated DF-1 chicken embryo fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protective effects of nafamostat mesilate on liver injury induced by lipopolysaccharide in rats: possible involvement of CD14 and TLR-4 downregulation on Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nafamostat reduces systemic inflammation in TLR7-mediated virus-like illness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Nafamostat has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity [frontiersin.org]

- 11. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]

Methodological & Application

Application Notes and Protocols: Patamostat Mesilate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patamostat mesilate, for which the established compound is Nafamostat mesilate, is a potent, broad-spectrum synthetic serine protease inhibitor. It has garnered significant attention for its therapeutic potential in various conditions, including pancreatitis, disseminated intravascular coagulation, and more recently, as an antiviral agent. Its mechanism of action lies in the inhibition of a wide array of serine proteases, which are crucial enzymes in physiological processes such as blood coagulation, inflammation, and viral entry into host cells.[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of Nafamostat mesilate.

Mechanism of Action

Nafamostat mesilate functions by competitively and reversibly inhibiting serine proteases.[3] Key targets include enzymes involved in the coagulation cascade (thrombin, Factor Xa, Factor XIIa), the kallikrein-kinin system (kallikrein), fibrinolysis (plasmin), and digestion (trypsin).[2] Notably, it is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease essential for the priming of viral spike proteins, such as that of SARS-CoV-2, facilitating viral entry into cells.[4]

Quantitative Data Summary

The inhibitory activity of Nafamostat mesilate against various serine proteases has been quantified, with reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values spanning a wide range.

| Target Protease | Inhibitory Value | Assay Type | Reference |

| Trypsin | Ki = 95.3 pM | Enzymatic Assay | [3] |

| TMPRSS2 | IC50 ≈ 1 nM (in Calu-3 cells) | Cell-Based Fusion Assay | [5] |

| Hepsin | IC50 = 0.005 µM | Functional Assay | |

| HGFA | Ki = 0.025 µM | Functional Assay | |

| Extrinsic Pathway (TF-F.VIIa) | IC50 = 0.1 µM | Functional Assay | |

| Listeria monocytogenes HtrA | IC50 = 6.6 ± 0.4 µM | Cleavage Assay | [6] |

| General Serine Proteases | IC50 = 0.3 - 54 µM | Enzymatic Assay | [3] |

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of serine protease inhibition by Nafamostat mesilate.

Caption: Mechanism of Serine Protease Inhibition by Nafamostat Mesilate.

Experimental Protocols

Serine Protease Inhibition Assay (Fluorogenic)

This protocol describes a general method to determine the inhibitory activity of Nafamostat mesilate against a specific serine protease, such as trypsin, using a fluorogenic substrate.

Experimental Workflow Diagram:

Caption: Workflow for Serine Protease Inhibition Assay.

Materials:

-

Nafamostat mesilate

-

Purified serine protease (e.g., Trypsin, TMPRSS2)

-

Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Nafamostat Mesilate Dilutions: Prepare a serial dilution of Nafamostat mesilate in Assay Buffer. The concentration range should bracket the expected IC50 value (e.g., for TMPRSS2, start from 1 µM and dilute down to the pM range).

-

Enzyme Preparation: Dilute the serine protease in Assay Buffer to the desired working concentration. This should be determined empirically to achieve a linear reaction rate over the assay duration.

-

Assay Setup: In a 96-well plate, add 20 µL of each Nafamostat mesilate dilution. Include wells for a positive control (enzyme only) and a negative control (assay buffer only).

-

Enzyme Addition: Add 160 µL of the diluted serine protease solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 20 µL of the fluorogenic substrate to each well to initiate the reaction. The final substrate concentration should ideally be at or below its Km value.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).[4]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity at regular intervals.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of Nafamostat mesilate.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the Nafamostat mesilate concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Nafamostat mesilate on the viability and metabolic activity of cultured cells.

Experimental Workflow Diagram:

Caption: Workflow for MTT Cell Viability Assay.

Materials:

-

Nafamostat mesilate

-

Adherent cell line (e.g., Calu-3, VeroE6)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of Nafamostat mesilate in complete medium. Remove the old medium from the cells and add 100 µL of the Nafamostat mesilate dilutions to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

-

Solubilization: Add 100 µL of the solubilization solution to each well.

-

Final Incubation: Incubate the plate for 4 hours to overnight at 37°C to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Plot the percentage of viability against the Nafamostat mesilate concentration.

-

Western Blot for Downstream Signaling

This protocol can be used to investigate the effect of Nafamostat mesilate on the expression or activation of proteins downstream of serine protease activity. For instance, in an inflammatory model, one could assess the levels of pro-inflammatory cytokines.

Procedure:

-

Cell Culture and Treatment: Culture an appropriate cell line and treat with Nafamostat mesilate at various concentrations for a specified duration.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Analyze the band intensities to determine the relative changes in protein expression or activation. Normalize to a loading control (e.g., GAPDH or β-actin).

References

- 1. broadpharm.com [broadpharm.com]

- 2. protocols.io [protocols.io]

- 3. 3.6. Trypsin Inhibitor Activity Assay [bio-protocol.org]

- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for Animal Model Studies Using Patamostat Mesilate (Nafamostat Mesilate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the preclinical use of Patamostat mesilate, also known as Nafamostat mesilate, in various animal models of cancer. This compound is a synthetic serine protease inhibitor that has demonstrated significant anti-tumor and anti-metastatic effects in preclinical studies. Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation. Additionally, in certain cancer types such as endocrine-resistant breast cancer, it has been shown to epigenetically regulate the expression of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).

This document outlines the quantitative data from several key animal studies, detailed experimental protocols for establishing and utilizing these models, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data from Animal Model Studies

The following tables summarize the in vivo efficacy of this compound across different cancer types.

Table 1: Tumor Growth Inhibition in Xenograft and Orthotopic Models

| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings |

| Pancreatic Cancer | Nude Mice (Xenograft) | Panc-1 | Intraperitoneal injection for 6 weeks (3x/week) | Tumor volume reduced by 43%; Tumor weight reduced by 61%[1] |

| Endocrine-Resistant Breast Cancer | NOD-SCID Mice (Orthotopic) | MCF7-TamR, MCF7-FulR | 30 mg/kg Intraperitoneal injection (3x/week) | Significant decrease in tumor volumes compared to control[2] |

| Colorectal Cancer | Nude Mice (Xenograft) | SW620 | Intraperitoneal injection | Combination with radiotherapy significantly reduced tumor volume compared to either treatment alone[3] |

Table 2: Anti-Metastatic Effects and Survival Analysis

| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings |

| Colon Adenocarcinoma | CDF1 Mice | Colon 26 | 0.3, 1.0, 3.0, 10.0 mg/kg for 7 days | Dose-dependent inhibition of liver metastasis; significant at 10.0 mg/kg |

| Neuroblastoma | A/J Mice (Metastasis Model) | Neuro-2a | Intravenous injection of cells pre-incubated with 50 µg/ml this compound | Median survival of 56 days in the treated group vs. 26 days in the control group[4] |

Experimental Protocols

Orthotopic Breast Cancer Model for Endocrine-Resistant Tumors

This protocol is adapted from studies on endocrine-resistant breast cancer.[2]

Objective: To evaluate the efficacy of this compound in an orthotopic model of endocrine-resistant breast cancer.

Materials:

-

Animal Model: Nonobese diabetic/severe combined immunodeficiency (NOD-SCID) mice (female, 6-8 weeks old).

-

Cell Lines: MCF7-TamR or MCF7-FulR (endocrine-resistant human breast cancer cell lines).

-

Reagents: this compound, Saline, Matrigel.

-

Equipment: 27-gauge needles, 1 mL syringes, digital calipers.

Procedure:

-

Cell Preparation: Culture MCF7-TamR or MCF7-FulR cells to 80-90% confluency. Harvest cells and resuspend in a 1:1 mixture of media and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (1 x 10^6 cells) into the fourth mammary fat pad.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with digital calipers twice a week. Calculate tumor volume using the formula: (width^2 x length)/2.

-